3-Chloro-4-(morpholino)benzenediazonium tetrafluoroborate
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Overview
Description
3-Chloro-4-(morpholino)benzenediazonium tetrafluoroborate is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions. The presence of the morpholino group and the chloro substituent on the benzene ring makes this compound unique and valuable for specific chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(morpholino)benzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-(morpholino)aniline. This process is carried out by treating the aniline derivative with nitrous acid in the presence of tetrafluoroboric acid. The reaction conditions usually require low temperatures to stabilize the diazonium salt and prevent its decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(morpholino)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and thiols.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and thiols (e.g., NaSH). These reactions are typically carried out in aqueous or polar solvents at low temperatures.
Coupling Reactions: Reagents such as phenols and aromatic amines are used under mildly acidic to neutral conditions.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Products include 3-chloro-4-(morpholino)benzene derivatives with various substituents replacing the diazonium group.
Coupling Reactions:
Reduction Reactions: 3-Chloro-4-(morpholino)aniline.
Scientific Research Applications
3-Chloro-4-(morpholino)benzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of azo compounds and in various substitution reactions.
Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds with biological molecules.
Medicine: Investigated for potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-(morpholino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can be replaced by nucleophiles, leading to the formation of new chemical bonds. The presence of the morpholino group enhances the stability and reactivity of the compound, making it suitable for specific applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate
- 4-Morpholino-3-chlorobenzenediazonium tetrafluoroborate
- 3-Chloro-4-(ethylamino)benzenediazonium tetrafluoroborate
Uniqueness
3-Chloro-4-(morpholino)benzenediazonium tetrafluoroborate is unique due to the presence of both the chloro and morpholino groups on the benzene ring. This combination imparts specific reactivity and stability to the compound, making it valuable for targeted chemical applications. The morpholino group, in particular, enhances the solubility and reactivity of the compound in various solvents, distinguishing it from other similar diazonium salts .
Properties
CAS No. |
67828-66-4 |
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Molecular Formula |
C10H11BClF4N3O |
Molecular Weight |
311.47 g/mol |
IUPAC Name |
3-chloro-4-morpholin-4-ylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C10H11ClN3O.BF4/c11-9-7-8(13-12)1-2-10(9)14-3-5-15-6-4-14;2-1(3,4)5/h1-2,7H,3-6H2;/q+1;-1 |
InChI Key |
OHQOJCAEFMMUFB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1COCCN1C2=C(C=C(C=C2)[N+]#N)Cl |
Origin of Product |
United States |
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